molecular formula C17H18BrNO4S B2515316 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine CAS No. 1448073-82-2

1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine

Cat. No.: B2515316
CAS No.: 1448073-82-2
M. Wt: 412.3
InChI Key: GJVWMEVBEZWVSQ-UHFFFAOYSA-N
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Description

1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is a complex organic compound that features a bromobenzoyl group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine typically involves multiple steps. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 1-(3-bromobenzoyl)piperidine. The final step involves the sulfonylation of the furan ring with methanesulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Benzyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine
  • 1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]morpholine

Uniqueness

1-(3-bromobenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

(3-bromophenyl)-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c18-14-4-1-3-13(11-14)17(20)19-8-6-16(7-9-19)24(21,22)12-15-5-2-10-23-15/h1-5,10-11,16H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVWMEVBEZWVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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